Queuosine is a hypermodified nucleoside found in the transfer ribonucleic acid (tRNA) of various organisms, including bacteria and eukaryotes. It is characterized by a unique structure that includes a cyclopentenediol moiety linked to a (7-aminomethyl)-7-deazaguanine core. This modification occurs at the wobble position of certain tRNAs, specifically those that decode the amino acids tyrosine, asparagine, aspartate, and histidine. Queuosine plays a critical role in enhancing the efficiency and fidelity of protein translation by influencing codon recognition during the decoding process .
Queuosine's biological activity is primarily associated with its role as a tRNA modification. It enhances the decoding capacity of tRNAs by stabilizing their structure and improving their interaction with ribosomes during translation. Studies have shown that queuosine modification can influence:
The synthesis of queuosine can be achieved through several methods:
Queuosine has several notable applications in research and biotechnology:
Research on queuosine interactions focuses on its binding properties and effects on ribosomal function. Key findings include:
Queuosine shares structural similarities with several other modified nucleosides. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Queuine | Nucleoside precursor | Precursor to queuosine; lacks cyclopentenediol moiety |
Archaeosine | Nucleoside found in archaea | Contains a unique base structure; involved in structural roles |
7-Methylguanosine | Modified guanosine | Commonly found in eukaryotic mRNA; involved in cap structure |
Pseudouridine | Modified uridine | Enhances stability of RNA; widely distributed across RNA types |
Queuosine is unique due to its specific modification at the wobble position of tRNAs and its distinct chemical structure that includes both a cyclopentene ring and a 7-deazaguanosine core. This uniqueness contributes significantly to its functional roles within cellular processes .
Bacteria synthesize queuosine de novo from guanosine-5′-triphosphate (GTP) through a conserved pathway involving eight enzymatic steps. The pathway begins with GTP cyclohydrolase I (FolE), which converts GTP to 7,8-dihydroneopterin triphosphate (H₂NTP). Subsequent steps involve:
Key bacterial enzymes:
Enzyme | Function |
---|---|
QueD | Catalyzes the second step in preQ₀ synthesis |
QueF | Reduces preQ₀ to preQ₁ |
TGT | Inserts preQ₁ into tRNA |
QueG/QueH | Converts oQ to queuosine |
Eukaryotes lack de novo queuosine biosynthesis and rely on salvaging the queuine base (Q-base) from dietary sources or gut microbiota. The process involves:
Dietary queuine sources:
Source | Queuine Content |
---|---|
Bovine milk | 16–17 ng/mL |
Wheat germ | 190 ng/g |
Coconut water | 87–530 ng/mL |
Human serum | 1–10 nM |
Eukaryotic cells prioritize queuine incorporation into tRNA^Asp^, ensuring translational fidelity under nutrient-limited conditions.
PreQ₁ riboswitches (e.g., PreQ₁-I, PreQ₁-II) regulate queuosine biosynthesis genes in bacteria. These riboswitches adopt H-type pseudoknot structures upon preQ₁ binding, terminating transcription or masking ribosome-binding sites. For example, the Bacillus subtilis ykvJKLM operon is downregulated by preQ₁-induced transcription attenuation.
The gut microbiome serves as a primary queuine source for eukaryotes, with ~50% of gut bacteria capable of de novo queuosine synthesis. Key interactions include:
Competitive dynamics:
The incorporation of queuosine at the wobble position fundamentally alters codon recognition patterns and expands the decoding capacity of cognate transfer ribonucleic acid molecules [4] [7]. Unlike unmodified guanosine, which exhibits strong preference for cytosine-ending codons through Watson-Crick base pairing, queuosine-modified transfer ribonucleic acid molecules demonstrate equivalent binding affinity for both NAC and NAU codon variants [13] [4]. This modification enables efficient decoding of synonymous codons through enhanced wobble base pairing interactions, where the unusual cyclopentenediol ring structure provides additional stabilization for non-canonical base pair formations [14] [5].
Computational modeling studies have revealed that queuosine functions as a structurally restrictive base that limits anticodon loop flexibility while establishing an extended hydrogen bonding network [13]. The quaternary amine of the 7-aminomethyl side chain forms hydrogen bonds with the carbonyl oxygen of the base, positioning the dihydroxycyclopentenediol ring for optimal backbone interactions with neighboring uridine 33 residue [13]. This interresidue association stabilizes cross-loop hydrogen bond formation between uridine 33 and the phosphoribosyl backbone of cytosine at position 36, creating a rigid anticodon loop conformation that enhances codon recognition accuracy [13].
Research utilizing Drosophila melanogaster transfer ribonucleic acid histidine isoacceptors has demonstrated that queuosine modification significantly influences codon selection preferences during protein synthesis [7]. Transfer ribonucleic acid histidine containing unmodified guanosine at the wobble position showed clear preference for CAC codons over CAU codons, whereas queuosine-modified variants exhibited minimal codon bias and enhanced decoding efficiency for both synonymous codons [7]. Direct ribonucleic acid sequencing approaches have confirmed that queuosine modifications result in elevated sequencing error rates at position 34 and adjacent nucleotides, generating distinctive error profiles that facilitate detection and quantification of modification levels [12].
Transfer RNA Type | Anticodon Sequence | Decoded Codons | Codon Pattern | Wobble Base Pairing |
---|---|---|---|---|
Transfer RNA Tyrosine | GUA | UAC, UAU | NAC/U | Enhanced G:U and G:C interactions [1] |
Transfer RNA Histidine | GUG | CAC, CAU | NAC/U | Reduced codon preference bias [7] |
Transfer RNA Asparagine | GUU | AAC, AAU | NAC/U | Improved NAU codon recognition [4] |
Transfer RNA Aspartic Acid | GUC | GAC, GAU | NAC/U | Eliminated wobble position bias [13] |
Queuosine modification profoundly impacts translational fidelity by modulating ribosome dynamics and codon-anticodon interaction kinetics throughout protein synthesis [16] [17]. Ribosome profiling analyses in queuosine-deficient systems have revealed significant alterations in translation elongation patterns, with pronounced ribosome stalling observed specifically at NAU codons while NAC codon translation remains largely unaffected [16] [35]. This differential impact arises because NAC codons can be efficiently decoded by unmodified guanosine-containing transfer ribonucleic acid molecules, whereas NAU codons lack cognate anticodons and require queuosine modification for optimal recognition [17] [30].
The absence of queuosine modification creates a global imbalance in translation elongation speed that extends beyond the directly affected codons [16] [35]. Studies examining codon-anticodon binding energetics have categorized codons into strong, intermediate, and weak groups based on Turner energy calculations, revealing that queuosine loss selectively impacts the translation speed of these different codon classes [16]. While translation of adenine and uridine-rich weak codons becomes significantly slowed in queuosine-deficient conditions, guanine and cytosine-rich strong codons paradoxically show accelerated translation rates [16] [35].
This kinetic redistribution creates ribosome traffic jam effects where stalling events at queuosine-decoded codons cause upstream ribosome accumulation, particularly affecting rapidly decoded weak codons [16] [35]. The phenomenon resembles vehicular traffic patterns where slowdowns disproportionately impact fast-moving lanes, resulting in system-wide efficiency reductions [35]. Quantitative measurements of translation speed have demonstrated that queuosine-modified transfer ribonucleic acid molecules enhance decoding rates for cognate codons while maintaining translational accuracy [34] [17].
Proteomics analyses of queuosine-deficient cellular systems have confirmed widespread alterations in protein synthesis patterns, with particular disruption of pathways involved in synaptogenesis and neuronal morphology [16] [35]. These changes correlate with increased eukaryotic translation initiation factor 2 alpha phosphorylation, indicating activation of translational stress response pathways [16]. The modification also influences stop codon readthrough efficiency, with galactosylated queuosine derivatives specifically suppressing premature translation termination [34].
The presence of queuosine at position 34 creates a remarkable cross-talk mechanism with DNA methyltransferase 2 enzymes that dramatically enhances cytosine-5 methylation at position 38 of transfer ribonucleic acid aspartic acid [18] [22]. This nutritionally regulated pathway demonstrates how individual transfer ribonucleic acid modifications can influence the installation of additional modifications through cooperative molecular mechanisms [19] [20]. Biochemical reconstitution experiments have revealed that queuosine modification stimulates DNA methyltransferase 2 catalytic efficiency by approximately 6-fold, increasing the maximum reaction velocity to potassium dissociation constant ratio from 1.51 × 10⁻³ to 6.27 × 10⁻³ reciprocal seconds per micromolar [20].
The stimulatory effect of queuosine on DNA methyltransferase 2 activity operates through enhanced substrate positioning and transition state stabilization rather than simple affinity increases [20] [18]. Structural modeling suggests that queuosine presence in the anticodon loop alters the geometry of cytosine 38, facilitating its rotation around the phosphodiester backbone and improving accessibility to the catalytic cysteine residue and S-adenosylmethionine cofactor [18] [20]. Mass spectrometry cross-linking studies have positioned queuosine adjacent to the S-adenosylmethionine binding site, providing direct evidence for its role in optimizing methyl transfer geometry [20].
This modification cross-talk exhibits context-dependent regulation through nutritional availability of queuine, the precursor nucleobase required for queuosine synthesis [22] [25]. In Schizosaccharomyces pombe, cultivation in queuine-containing medium results in complete in vivo transfer ribonucleic acid aspartic acid methylation, while queuine-deficient conditions reduce methylation to barely detectable levels [22]. The dependency requires functional queuine incorporation machinery, as deletion of transfer ribonucleic acid-guanine transglycosylase genes abolishes queuine-stimulated DNA methyltransferase 2 activation [22].
Alternative regulatory pathways can modulate DNA methyltransferase 2 activity independently of queuosine through kinase signaling mechanisms [18]. Nitrogen limitation conditions activate the signaling kinase Sck2, which promotes increased in vivo methylation through direct enzyme phosphorylation or transcriptional upregulation pathways [18]. This dual regulatory system enables cells to respond to both micronutrient availability and broader metabolic conditions while maintaining transfer ribonucleic acid modification homeostasis [18] [22].
Parameter | Queuosine-Modified Transfer RNA | Unmodified Transfer RNA | Fold Change |
---|---|---|---|
Maximum Velocity (Vmax) | Enhanced catalytic turnover [20] | Standard activity [20] | ~4-fold increase [20] |
Substrate Affinity (K₀.₅) | Slightly improved binding [20] | Normal binding [20] | 1.5-fold improvement [20] |
Catalytic Efficiency | 6.27 × 10⁻³ s⁻¹ μM⁻¹ [20] | 1.51 × 10⁻³ s⁻¹ μM⁻¹ [20] | 6.3-fold enhancement [20] |
In Vivo Methylation | 100% modification [22] | <10% modification [22] | >10-fold increase [22] |
Queuosine deficiency triggers a comprehensive metabolic reprogramming that closely resembles the Warburg effect observed in cancer cells, characterized by increased aerobic glycolysis and reduced oxidative phosphorylation [27] [28]. This metabolic switch occurs without significant alterations in cellular proliferation rates, suggesting that queuosine functions as a metabolic rheostat rather than a growth regulator [27] [30]. Cellular bioenergetics measurements in queuosine-depleted systems have revealed increased mitochondrial proton leak rates, decreased adenosine triphosphate synthesis efficiency, and elevated lactate dehydrogenase activity [27] [28].
The metabolic alterations extend to glutamine metabolism, with queuosine-deficient cells exhibiting enhanced glutaminolysis and increased ammonia production [27] [28]. These changes reflect anaplerotic replenishment of citric acid cycle intermediates to compensate for impaired oxidative metabolism [28]. Remarkably, queuosine depletion can induce reversal of the mitochondrial F₁F₀-adenosine triphosphate synthase complex, causing it to operate in reverse direction and hyperpolarize the mitochondrial membrane potential [27] [28]. This phenomenon represents a poorly understood cancer trait that may facilitate metabolic flexibility during stress conditions [27].
Mitochondrial transfer ribonucleic acid molecules also contain queuosine modifications, and their dysfunction contributes significantly to the observed metabolic phenotypes [30] [32]. Loss of queuosine modification impairs mitochondrial translation of electron transport chain components while paradoxically upregulating nuclear-encoded mitochondrial genes through compensatory feedback mechanisms [30] [32]. This creates a metabolic paradox where cells attempt to rescue mitochondrial function through increased nuclear gene expression while simultaneously experiencing translation defects that prevent effective protein complex assembly [30].
The connection between queuosine modifications and cellular stress responses extends to broader metabolic pathways beyond energy production [30] [32]. Transfer ribonucleic acid modification profiling during mitochondrial stress has identified queuosine as a master regulator of stress response translation, with knockout of queuosine biosynthesis enzymes leading to mitochondrial dysfunction, reduced proliferation, and altered messenger ribonucleic acid translation rates [32]. These effects create cascading impacts on other transfer ribonucleic acid modifications, suggesting that queuosine occupies a central position in the transfer ribonucleic acid modification network [32].
Metabolic Parameter | Queuosine Sufficient | Queuosine Deficient | Metabolic Impact |
---|---|---|---|
Aerobic Glycolysis | Normal levels [28] | Significantly increased [27] [28] | Warburg-like phenotype [27] |
Glutaminolysis | Baseline activity [28] | Enhanced flux [27] [28] | Anaplerotic compensation [28] |
Adenosine Triphosphate Synthesis | Normal efficiency [27] | Reduced rate [27] [28] | Bioenergetic impairment [27] |
Mitochondrial Proton Leak | Standard permeability [27] | Increased leakage [27] [28] | Respiratory uncoupling [27] |
Lactate Production | Physiological levels [28] | Elevated output [27] [28] | Glycolytic shift [27] |
Adenosine Triphosphate Synthase | Forward operation [27] | Reverse operation [27] [28] | Cancer-like metabolism [27] |